6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of an acetyl group, a hydroxy group, and an acetate group attached to a dihydronaphthalene ring. This compound is of interest due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate typically involves the acetylation of 4-hydroxy-7,8-dihydronaphthalen-1-yl acetate. The reaction is carried out under acidic or basic conditions using acetic anhydride or acetyl chloride as the acetylating agents. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes are optimized for high efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate involves its interaction with specific molecular targets and pathways. The hydroxy and acetyl groups play a crucial role in its reactivity and biological activity. The compound may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-7,8-dihydronaphthalen-1-yl acetate
- 6-Acetyl-4-hydroxy-1-naphthyl acetate
- 4-Acetyl-7,8-dihydronaphthalen-1-yl acetate
Uniqueness
6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of acetyl, hydroxy, and acetate groups on a dihydronaphthalene ring sets it apart from similar compounds, making it a valuable subject for research and application.
Biological Activity
6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate, a compound with the CAS number 88928-59-0, belongs to the class of naphthalene derivatives. This compound has garnered attention in recent years due to its diverse biological activities, particularly in the fields of cancer research and antiviral studies. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C14H14O4 |
Molecular Weight | 246.259 g/mol |
LogP | 2.236 |
Polar Surface Area (PSA) | 63.6 Ų |
Structural Characteristics: The compound features a naphthalene core with hydroxy and acetyl functional groups, which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. A notable investigation involved evaluating its cytotoxic effects against various cancer cell lines:
- MCF-7 (Human Breast Adenocarcinoma): The compound exhibited significant cytotoxicity with an IC50 value of 2.83 µM, demonstrating greater potency than the reference drug Doxorubicin .
- U373 (Human Glioblastoma): Similar cytotoxic effects were observed, indicating a broad spectrum of activity against different cancer types .
Antiviral Activity
The compound has also shown promise in antiviral applications. In vitro studies indicated that derivatives of naphthoquinone, including those related to this compound, inhibited the replication of influenza viruses. The mechanism appears to involve interaction with viral proteins essential for replication .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation: The compound disrupts signaling pathways involved in cell growth and survival.
- Induction of Apoptosis: Evidence suggests that it may promote programmed cell death in cancer cells.
- Antioxidant Properties: The presence of hydroxyl groups contributes to its ability to scavenge free radicals .
Study on Cytotoxicity
A comprehensive study evaluated the cytotoxic effects of several naphthalene derivatives against MCF-7 cells, revealing that compounds similar to this compound displayed enhanced activity compared to traditional chemotherapeutics .
Antiviral Efficacy
In another study focused on respiratory viruses, derivatives were tested for their ability to inhibit viral replication in human lung carcinoma cells (A549). Results indicated that these compounds reduced viral yield significantly and inhibited NA activity at low concentrations .
Properties
CAS No. |
88928-59-0 |
---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
(6-acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H14O4/c1-8(15)10-3-4-11-12(7-10)13(17)5-6-14(11)18-9(2)16/h5-7,17H,3-4H2,1-2H3 |
InChI Key |
DPEVMWVRDVXIKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC(=C2CC1)OC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.